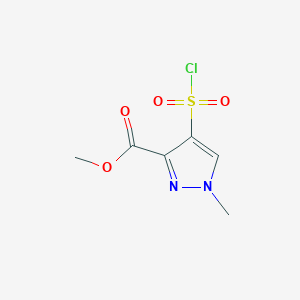

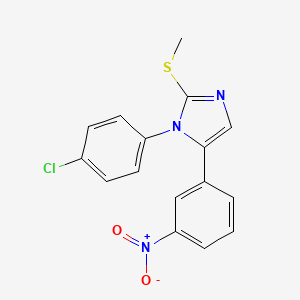

![molecular formula C8H11N B2397415 6-Ethynyl-1-azaspiro[3.3]heptane CAS No. 2287287-60-7](/img/structure/B2397415.png)

6-Ethynyl-1-azaspiro[3.3]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Ethynyl-1-azaspiro[3.3]heptane is a chemical compound used for pharmaceutical testing .

Synthesis Analysis

The synthesis of 1-azaspiro[3.3]heptanes, which includes 6-Ethynyl-1-azaspiro[3.3]heptane, involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . The subsequent reduction of the spirocyclic β-lactam with alane produces 1-azaspiro[3.3]heptane .Molecular Structure Analysis

The molecular weight of 6-Ethynyl-1-azaspiro[3.3]heptane is 121.18 . The IUPAC name is 6-ethynyl-1-azaspiro[3.3]heptane and the InChI code is 1S/C8H11N/c1-2-7-5-8(6-7)3-4-9-8/h1,7,9H,3-6H2 .Chemical Reactions Analysis

The key step in the synthesis of 1-azaspiro[3.3]heptanes is a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . This is followed by the reduction of the spirocyclic β-lactam with alane to produce 1-azaspiro[3.3]heptane .Scientific Research Applications

Bioisostere of Piperidine

“1-Azaspiro[3.3]heptanes” have been synthesized, characterized, and validated biologically as bioisosteres of piperidine . A bioisostere is a compound resulting from the exchange of an atom or of a group of atoms with another, broadly similar, atom or group of atoms, which retains or improves upon the biological activity of the parent compound.

Anesthetic Drug Development

The core of “1-Azaspiro[3.3]heptane” has been incorporated into the anesthetic drug Bupivacaine instead of the piperidine fragment, resulting in a new patent-free analogue with high activity . This suggests potential applications in the development of new anesthetic drugs.

Drug Design

The piperidine ring is among the top three most frequently used in medicinal chemistry . The “1-Azaspiro[3.3]heptane” structure has been proposed to mimic piperidine in bioactive compounds , suggesting its potential use in drug design.

Synthesis of Spirocyclic β-Lactams

The key synthesis step of “1-Azaspiro[3.3]heptane” involves thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate, ClO2S-NCO, to give spirocyclic β-lactams . This indicates its potential use in the synthesis of spirocyclic β-lactams.

Structural Surrogate for Morpholine

The “6-oxa-2-azaspiro[3.3]heptane” fragment, which is structurally similar to “1-Azaspiro[3.3]heptane”, has been reported to be a structural surrogate for morpholine in a number of drug-like molecules . This suggests that “1-Azaspiro[3.3]heptane” and its derivatives could potentially be used in a similar manner.

Flame Retardant Applications

The synthesis of “2-oxa-6-aza-spiro[3.3]heptane”, a structurally similar compound to “1-Azaspiro[3.3]heptane”, has been reported to involve tribromo-pentaerythritol (also known as FR-513, a commercially available flame retardant) . This suggests potential applications of “1-Azaspiro[3.3]heptane” and its derivatives in the development of flame retardants.

Future Directions

1-Azaspiro[3.3]heptanes, including 6-Ethynyl-1-azaspiro[3.3]heptane, have been synthesized, characterized, and validated biologically as bioisosteres of piperidine . This expands the molecular toolbox for medicinal chemists looking to add diverse motifs to their molecules . The motif has appeared in at least 100 research manuscripts, 500 patents, and 7,000 new compounds . The interest from medicinal chemists in 1-azaspiro[3.3]heptane intermediates is growing .

Mechanism of Action

Target of Action

6-Ethynyl-1-azaspiro[3.3]heptane is a bioisostere of piperidine . Piperidine is a common moiety found in over 30 approved drugs

Mode of Action

The mode of action of 6-Ethynyl-1-azaspiro[3.3]heptane is likely to be similar to that of piperidine-based drugs, given its bioisosteric nature . Bioisosteres often exhibit similar biological activity due to their structural similarity. They interact with their targets in a similar manner, leading to comparable changes in the target’s function .

Biochemical Pathways

Piperidine and its derivatives are known to interact with various biochemical pathways, particularly those involving neurotransmission .

Pharmacokinetics

The pharmacokinetic properties of 6-Ethynyl-1-azaspiro[3The basicity of the nitrogen atom in 1-azaspiro[33]heptane is nearly identical to that in piperidine , which suggests that it may have similar absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 6-Ethynyl-1-azaspiro[3As a bioisostere of piperidine, it is reasonable to expect that it may produce similar effects, such as modulating the activity of its target proteins .

properties

IUPAC Name |

6-ethynyl-1-azaspiro[3.3]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-7-5-8(6-7)3-4-9-8/h1,7,9H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGAQMBGPRXXFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC2(C1)CCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2287287-60-7 |

Source

|

| Record name | 6-ethynyl-1-azaspiro[3.3]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azido-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2397332.png)

![(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2397341.png)

![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/no-structure.png)

![2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2397351.png)